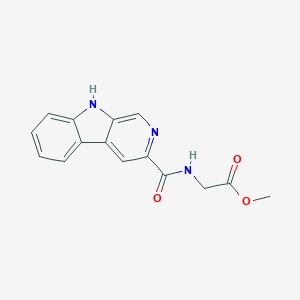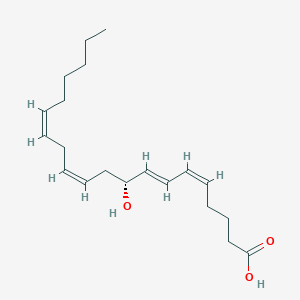
N-Methyl-Gatifloxacin
Übersicht
Beschreibung
N-Methyl Gatifloxacin, also known as N-Methyl Gatifloxacin, is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl Gatifloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl Gatifloxacin including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkstoffentwicklung
„N-Methyl-Gatifloxacin“ ist ein Derivat von Gatifloxacin, einem bekannten Antibakteriellen Wirkstoff. Seine Gestaltung und Koordinationsfähigkeit gegenüber Metallionen machen es zu einem Kandidaten für die Entwicklung neuer Antibiotika. Das Potenzial der Verbindung zur Bildung von Metallkomplexen kann ihre Aktivität gegen resistente Bakterienstämme verstärken. Untersuchungen haben gezeigt, dass bestimmte Metallkomplexe von Gatifloxacin eine vielversprechende antibakterielle Aktivität aufweisen .
Antimikrobielle Metallkomplexe
Die Synthese von Metallkomplexen mit „this compound“ kann zu Verbindungen mit signifikanten antimikrobiellen Eigenschaften führen. Diese Komplexe können mit Hilfe physikalisch-chemischer und spektroskopischer Verfahren untersucht werden, um ihre Wirksamkeit zu bewerten. Die Entwicklung solcher Komplexe ist entscheidend im Kampf gegen mikrobielle Resistenzen .
Resistenzreduktion
Die strukturelle Modifikation von Gatifloxacin zur Herstellung von „this compound“ kann die bakterielle Resistenz reduzieren. Durch die Erhöhung der Sperrigkeit an bestimmten Positionen des Fluorchinolons kann der Ausstrom des Antibiotikums aus bakteriellen Zellen minimiert werden, wodurch seine antibakterielle Wirkung verstärkt wird .
Topoisomerase-Inhibition
Gatifloxacin wirkt durch Hemmung der DNA-Synthese in Bakterien durch Inhibition von Topoisomerase-Enzymen. „this compound“ könnte eine effektivere Inhibition dieser Enzyme ermöglichen, was zu einer verbesserten antibakteriellen Wirkung gegen sowohl grampositive als auch gramnegative Bakterien führen könnte .
Behandlung von Infektionen
Die Anwendung von „this compound“ bei der Behandlung verschiedener Infektionen, wie z. B. Harnwegsinfektionen (HWI), Infektionen der Atemwege (ARI), sexuell übertragbaren Krankheiten (STD) und Hautinfektionen, ist ein wichtiger Bereich der Forschung. Seine Breitbandaktivität macht es zu einer wertvollen Alternative in Gebieten mit hoher Resistenz gegenüber anderen Antibiotika .
Analytische Chemie
In der Analytischen Chemie kann „this compound“ als Referenzsubstanz für die Entwicklung neuer analytischer Methoden verwendet werden. Seine einzigartige Struktur ermöglicht die Erstellung spezifischer Assays zum Nachweis und zur Quantifizierung von Gatifloxacin und seinen Analoga in biologischen Proben .
Wirkmechanismus
Target of Action
N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of N-Methyl Gatifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, N-Methyl Gatifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .
Pharmacokinetics
Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)
Result of Action
The molecular and cellular effects of N-Methyl Gatifloxacin’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.
Action Environment
The action, efficacy, and stability of N-Methyl Gatifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with N-Methyl Gatifloxacin and potentially affect its action . .
Safety and Hazards
When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Biochemische Analyse
Biochemical Properties
N-Methyl Gatifloxacin interacts with various enzymes and proteins in biochemical reactions. Its primary mechanism of action involves inhibiting bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Methyl Gatifloxacin prevents bacterial DNA replication, leading to bacterial death .
Cellular Effects
N-Methyl Gatifloxacin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication, which is vital for cell division and growth . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of N-Methyl Gatifloxacin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts DNA replication, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl Gatifloxacin change over time. It is a metabolically stable compound, with more than 80% of the drug excreted in the urine unchanged . This stability suggests that N-Methyl Gatifloxacin maintains its effects on cellular function over time .
Dosage Effects in Animal Models
The effects of N-Methyl Gatifloxacin vary with different dosages in animal models. While specific studies on N-Methyl Gatifloxacin are limited, studies on Gatifloxacin suggest that it is well absorbed from the gastrointestinal tract, with oral availability approximately 100%
Metabolic Pathways
N-Methyl Gatifloxacin is involved in several metabolic pathways. It is primarily excreted unchanged in the urine, suggesting minimal metabolism
Transport and Distribution
N-Methyl Gatifloxacin is transported and distributed within cells and tissues. It is well absorbed from the gastrointestinal tract, suggesting efficient transport mechanisms
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560570 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114213-69-3 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)








![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
